2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol
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Overview
Description
2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol is a chemical compound that features a bromopyrimidine moiety attached to a cyclopropyl group via an aminomethyl linkage, with an ethanol group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 2-aminopyrimidine, is brominated using N-bromosuccinimide (NBS) in acetonitrile under ice-cooling conditions to yield 2-amino-5-bromopyrimidine.
Cyclopropylation: The bromopyrimidine intermediate is then reacted with cyclopropylmethylamine in the presence of a suitable base to form the aminomethylcyclopropyl derivative.
Ethanol Addition: Finally, the aminomethylcyclopropyl derivative is treated with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyrimidine moiety can be reduced to form the corresponding pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]acetaldehyde or 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]acetic acid.
Reduction: Formation of 2-[1-[[(5-Pyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound can be used to study the effects of bromopyrimidine derivatives on biological systems, including their potential as antiviral or anticancer agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The cyclopropyl and ethanol groups may enhance the compound’s binding affinity or solubility, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: A simpler derivative with similar biological activity but lacking the cyclopropyl and ethanol groups.
5-Bromo-2-iodopyrimidine: Another bromopyrimidine derivative with different reactivity due to the presence of an iodine atom.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: A structurally related compound with a piperidine ring instead of a cyclopropyl group.
Uniqueness
2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol is unique due to its combination of a bromopyrimidine moiety with a cyclopropyl and ethanol group. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-[[(5-bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-8-5-12-9(13-6-8)14-7-10(1-2-10)3-4-15/h5-6,15H,1-4,7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQGJMJUTRDPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CNC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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